molecular formula C24H28N2O3S B11643206 2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide

2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B11643206
M. Wt: 424.6 g/mol
InChI Key: YBCWXMNPHAITLJ-UHFFFAOYSA-N
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Description

    2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound with the following structural formula

    C20H24N2O4S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_4\text{S}C20​H24​N2​O4​S

    .

    Brief Introduction: This compound combines a thiazole ring, an acetamide group, and a phenoxy moiety. It exhibits interesting biological properties and has applications in various fields.

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is to start with 2-tert-butyl-4-methylphenol (also known as 2-tert-butyl-p-cresol) and react it with thionyl chloride to form the corresponding acid chloride. This intermediate then reacts with 4-(4-ethoxyphenyl)-1,3-thiazol-2-amine to yield the target compound.

      Reaction Conditions: The reactions typically occur under anhydrous conditions, often using a solvent like dichloromethane or chloroform.

      Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: Reagents like thionyl chloride, amines, and reducing agents are employed.

      Major Products: The major products depend on the specific reaction conditions and substituents involved.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.

      Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor modulation.

      Medicine: May have applications in drug discovery or as a pharmacophore.

      Industry: Employed in the synthesis of other compounds.

  • Mechanism of Action

      Targets: The compound likely interacts with specific enzymes, receptors, or cellular pathways.

      Pathways: Further research is needed to elucidate the precise mechanism.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C24H28N2O3S

    Molecular Weight

    424.6 g/mol

    IUPAC Name

    2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide

    InChI

    InChI=1S/C24H28N2O3S/c1-6-28-18-10-8-17(9-11-18)20-15-30-23(25-20)26-22(27)14-29-21-12-7-16(2)13-19(21)24(3,4)5/h7-13,15H,6,14H2,1-5H3,(H,25,26,27)

    InChI Key

    YBCWXMNPHAITLJ-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=C(C=C(C=C3)C)C(C)(C)C

    Origin of Product

    United States

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